1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea
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Description
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.482. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies have explored the synthesis and chemical reactivity of compounds related to 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea. For instance, research on the α-ureidoalkylation reaction of N-(carboxyalkyl)-, N-(hydroxyalkyl)-, and N-(aminoalkyl)ureas with various reagents demonstrates the versatility of urea derivatives in synthesizing novel compounds with potential biological activity (Gazieva et al., 2009). Such reactions expand the chemical toolbox for creating new molecules for further pharmacological or material science applications.
Potential for Biological Activity
Compounds structurally similar to this compound have been investigated for their biological activities. For example, the synthesis of CF3S(O)n-containing enaminones and their reactions with urea or thiourea have led to derivatives with potential biological significance, suggesting that urea-based compounds could be precursors for pharmacologically active molecules (Sokolenko et al., 2017).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-6-5-7-18(12-15)23-21(26)22-14-20(24(2)3)16-8-9-19-17(13-16)10-11-25(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTXTBFDGSBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.